

Application of 7-Hydroxycannabidivarin-d7 in Forensic Toxicology

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Application Note & Protocol

Introduction

The increasing prevalence of cannabidivarin (CBDV) in cannabis products necessitates the development of robust analytical methods for its detection and quantification in biological matrices for forensic toxicology purposes. 7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of CBDV. Accurate quantification of 7-OH-CBDV is crucial for interpreting toxicological findings. Deuterated internal standards are the gold standard in quantitative mass spectrometry-based assays, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and procedural losses.[1][2][3] This document outlines the application and protocol for the use of **7-Hydroxycannabidivarin-d7** (7-OH-CBDV-d7) as an internal standard for the sensitive and accurate quantification of 7-OH-CBDV in biological specimens using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs 7-OH-CBDV-d7 as an internal standard for the quantification of 7-OH-CBDV. The deuterated standard is added to biological samples at a known concentration at the beginning of the sample preparation process. Both the analyte and the internal standard are extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration of the analyte in the sample, ensuring high accuracy and precision.



Application

This method is intended for the quantitative determination of 7-OH-CBDV in biological matrices such as urine and blood. It is applicable to forensic toxicology casework, clinical research, and drug metabolism studies.

Materials and Reagents

- 7-OH-CBDV analytical standard
- 7-OH-CBDV-d7 internal standard solution (1 μg/mL in methanol)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18 MΩ·cm)
- Solid-Phase Extraction (SPE) cartridges
- Phosphate buffer (pH 6.8)
- · Beta-glucuronidase enzyme

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 μm)

Experimental Protocols Sample Preparation (Urine)



- Enzymatic Hydrolysis: To 1 mL of urine, add 50 μL of the 7-OH-CBDV-d7 internal standard solution. Add 1 mL of phosphate buffer (pH 6.8) and 50 μL of beta-glucuronidase. Vortex and incubate at 60°C for 2 hours to deconjugate glucuronidated metabolites.[4]
- Solid-Phase Extraction (SPE):
 - o Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
 - Load the hydrolyzed sample onto the SPE cartridge.
 - Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the analytes with 2 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase starting conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: C18, 2.1 x 100 mm, 1.8 μm
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometric Conditions:



- o Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Hypothetical MRM Transitions:
 - 7-OH-CBDV: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2
 (Qualifier)
 - 7-OH-CBDV-d7: Precursor ion+7 > Product ion 1+7 (Quantifier)

Data Presentation

Table 1: Hypothetical Calibration Curve and Quality Control Data

Analyte	Calibratio n Range (ng/mL)	R²	LLOQ (ng/mL)	QC Low (ng/mL) Accuracy (%)	QC Mid (ng/mL) Accuracy (%)	QC High (ng/mL) Accuracy (%)
7-OH- CBDV	1 - 500	>0.995	1	95.8	101.2	98.5

Table 2: Hypothetical MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Collision Energy (eV)
7-OH-CBDV	317.2	193.1	135.1	25
7-OH-CBDV-d7	324.2	200.1	135.1	25

Visualizations

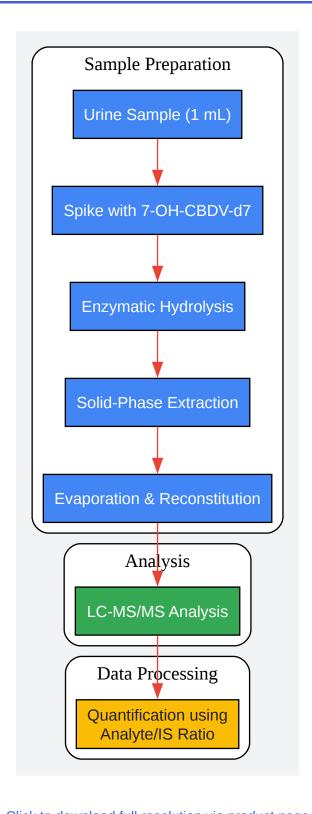




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Caption: Simplified metabolic pathway of CBDV to 7-OH-CBDV.





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Caption: Workflow for the quantification of 7-OH-CBDV.



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References

- 1. US5036014A Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]
- 2. ojp.gov [ojp.gov]
- 3. youtube.com [youtube.com]
- 4. Identification of glucuronides as in vivo liver conjugates of seven cannabinoids and some
 of their hydroxy and acid metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
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